5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
Description
5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 3-chlorophenyl group at position 3. This scaffold is notable for its versatility in medicinal chemistry, particularly as a bioisostere for amide or ester groups, enhancing metabolic stability and binding affinity in drug design. Synthetically, it is typically prepared via cyclization reactions between amidoximes and acyl chlorides or through nucleophilic substitutions involving preformed oxadiazole intermediates .
For instance, derivatives of this compound demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli in vitro, with hemolytic activity below 10% at therapeutic concentrations . Additionally, structurally related oxadiazoles have shown anticancer activity, though cardiotoxicity remains a concern, necessitating comparative studies to optimize safety profiles .
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGNIDTZDATOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzohydrazide with acetic anhydride, which leads to the formation of the desired oxadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of solvent-free conditions or environmentally benign solvents, to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the oxadiazole ring can yield various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have shown activity against certain types of cancer cells, making it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets are still under investigation, but its ability to interfere with DNA synthesis and repair mechanisms has been noted.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Simple substitutions (e.g., 5-CH₂Cl in ) achieve higher yields (80%) compared to multi-step syntheses involving aryl piperazines (36% in ).
- Spectral Trends : Methyl groups at position 3 consistently resonate near δ 2.40 ppm, while chlorinated substituents (e.g., CH₂Cl) show distinct signals (δ 4.75 ppm in ).
Key Observations :
- Antibacterial vs. Anticancer : Chlorophenyl substituents enhance antibacterial activity, while fluorophenyl groups improve anticancer potency but may increase cardiotoxicity .
- Receptor Binding : The 3-methyl-1,2,4-oxadiazole core is critical for muscarinic receptor affinity; replacing the oxadiazole with oxazole or furan reduces activity by >50% .
- Photophysical Properties : Substituent position (e.g., 5-hydroxyphenyl vs. 3-hydroxyphenyl) dictates excited-state behavior, influencing applications in fluorescence-based assays .
Physicochemical and Stability Comparisons
- Thermal Stability: Compounds combining 1,2,4-oxadiazole with 1,2,5-oxadiazole moieties exhibit superior thermal stability (decomposition >200°C) compared to monosubstituted analogs .
- Metabolic Stability: The 3-methyl group in 5-(3-chlorophenyl)-3-methyl-1,2,4-oxadiazole reduces oxidative metabolism, enhancing half-life in vivo vs. non-methylated analogs .
Biological Activity
5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Overview of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring system is known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The derivatives of this compound class have been extensively studied for their potential therapeutic applications.
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of several oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer) with IC50 values indicating their potency:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 6.5 | Induction of apoptosis |
| This compound | HeLa | 8.3 | Cell cycle arrest at G2/M phase |
| This compound | A-549 | 7.2 | Activation of caspase pathways |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including caspase activation and disruption of cell cycle progression .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that compounds within this class show promising antibacterial and antifungal activities:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 15.0 |
| Escherichia coli | Antibacterial | 20.0 |
| Candida albicans | Antifungal | 25.0 |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies and Research Findings
Several case studies have been documented regarding the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized using microwave-assisted methods to enhance yield and purity. These derivatives were evaluated for their anticancer activity against multiple cell lines with promising results .
- Mechanistic Studies : Molecular docking studies revealed strong interactions between the oxadiazole compounds and target proteins involved in cancer pathways. This suggests that structural modifications could further enhance their biological activity .
- In Vivo Studies : Preliminary in vivo studies indicated that certain oxadiazole derivatives could effectively reduce tumor growth in animal models without significant toxicity .
Q & A
Basic: What synthetic methodologies are effective for synthesizing 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole?
Answer:
- Iodine-Mediated Oxidative Coupling : A green chemistry approach involves iodine-mediated oxidative intermolecular C−O/C−N bond formation. Substituted benzaldehydes react to form 1,3,4-oxadiazoles with good yields (70–85%). Ethanol or other polar solvents improve reaction efficiency compared to diethyl ether, increasing yields from 67% to 91% .
- Coupling Reactions : Use of 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole in Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) with aryl boronic acids or amines. Purification via flash chromatography (hexanes/EtOAc) yields pure products (36–45%) .
- Characterization : Confirm synthesis via IR (primary amine peaks at 3400–3250 cm⁻¹), ¹H NMR (δ7.65 for NH₂ protons), and ESI-MS ([M+H]+ at m/z 196.02) .
Basic: How is the structural integrity of this compound validated?
Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Key signals include δ7.96–8.07 (aromatic protons) and δ2.44 (methyl group). ¹³C NMR confirms oxadiazole ring carbons at 175–168 ppm .
- IR Spectroscopy : Absence of aldehyde C=O stretch (1760–1640 cm⁻¹) confirms cyclization .
- HRMS : Exact mass validation (e.g., m/z 405.1089 for derivatives) ensures molecular formula accuracy .
Advanced: How does metabolic stability of 3-methyl-1,2,4-oxadiazole derivatives impact drug design?
Answer:
- In Vitro Metabolism : Liver microsomes cleave the oxadiazole ring, while hepatocytes hydroxylate the methyl group. For example, hydroxylation and double-bond isomerization are dominant in rat hepatocytes .
- Mitigation Strategies : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce ring cleavage. Computational docking (e.g., ICM Pro) predicts interactions with target enzymes (e.g., DENV-2 NS-5 protease) to prioritize stable analogs .
Advanced: What computational models predict thermochemical properties of oxadiazole-based polymers?
Answer:
- REQ-QSPR Models : Partition enthalpies of formation into aromatic (nAshort/nAlong) and quinoidal (nQ) units. For oligo(3-methyl-1,2,4-oxadiazole), chain length (15–24 rings) and quinoidal width (4–8 rings) correlate with stability. Use PM3 calculations and color-coded PDB files to visualize bond-length variations (e.g., 141 pm threshold for quinoidal vs. aromatic classification) .
Advanced: How can synthetic yields be optimized for halogenated oxadiazole derivatives?
Answer:
- Solvent Optimization : Replace diethyl ether with ethanol to reduce byproducts (e.g., dehalogenation) and boost yields to >90% .
- Electrophile Tuning : Use in situ-generated electrophiles (e.g., dichloromethyl intermediates) to enhance reactivity with nucleophiles like 7a .
Advanced: How do substituents influence biological activity in oxadiazole derivatives?
Answer:
- Antiviral Activity : Bromothiophene-vinyl and chlorophenyl groups (e.g., compound 34) improve docking scores (−19.10 kcal/mol) against DENV-2 NS-5 protease. Substituent polarity and steric bulk modulate target binding .
- Antidiabetic Potential : Sulfonamide-oxadiazole hybrids show α-glucosidase inhibition (IC₅₀ < 10 µM). Primary amine groups at C2 enhance hydrogen bonding with enzymatic active sites .
Basic: What are common impurities in oxadiazole synthesis, and how are they resolved?
Answer:
- Byproducts : Unreacted aldehydes or incomplete cyclization products.
- Purification : Flash chromatography (1:1 hexanes/EtOAc) removes polar impurities. Recrystallization from ethanol/water mixtures enhances purity to ≥97% .
Advanced: What role do oxadiazoles play in conductive polymer research?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
